

# Independent verification of MK-447's effects on kidney function

Author: BenchChem Technical Support Team. Date: December 2025



An Independent Verification of Molnupiravir's (**MK-447**) Effects on Kidney Function: A Comparative Guide for Researchers

This guide provides an objective comparison of the renal safety profile of molnupiravir (formerly MK-447, brand name Lagevrio<sup>™</sup>) with other prominent antiviral agents used for COVID-19. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and clinical findings in populations with impaired kidney function.

# Comparative Analysis of Antiviral Effects on Renal Function

Molnupiravir has emerged as a key oral antiviral for mild-to-moderate COVID-19. A critical aspect of its clinical utility is its safety profile in patients with pre-existing comorbidities, particularly chronic kidney disease (CKD). Unlike other antiviral agents, molnupiravir generally does not require dose adjustments for patients with any degree of renal impairment.[1][2][3]

Initial Phase III clinical trials for both molnupiravir and nirmatrelvir/ritonavir (Paxlovid™) excluded patients with severe renal impairment (estimated glomerular filtration rate [eGFR] <30 mL/min/1.73 m²).[4][5][6][7] However, subsequent pharmacokinetic and real-world studies have provided crucial data for this patient population.







Pharmacokinetic studies indicate that renal clearance is not a primary route of elimination for molnupiravir's active metabolite, N-hydroxycytidine (NHC).[2][6] Consequently, severe renal impairment is not expected to significantly impact NHC exposure, forming the basis for the recommendation against dose adjustment.[2][3] One study observed that while molnupiravir was well-tolerated, the plasma concentration of its active metabolite (NHC) was significantly higher in patients with severe (Stage 4/5) CKD 12 hours after dosing, suggesting that for patients with uremia, adjusting the dosing interval might be a consideration to prevent drug accumulation.[8] In contrast, nirmatrelvir/ritonavir exposure is significantly increased in patients with impaired kidney function, necessitating a dose reduction in moderate CKD and a contraindication in severe CKD (eGFR <30 mL/min/1.73 m²).[7] Similarly, the use of remdesivir is not recommended in patients with an eGFR <30 mL/min/1.73 m² due to the potential for accumulation of its intravenous vehicle, betadex sulfobutyl ether sodium.[6][9]

A cohort study involving 100 patients with advanced CKD or kidney failure found that both molnupiravir and nirmatrelvir/ritonavir were safe and well-tolerated.[4][5] Another study focusing on five patients with advanced CKD reported stable renal function following a course of molnupiravir.[6]



| Drug                                      | Mechanism<br>of Action                                                                                                         | Use in Mild-<br>Moderate<br>Renal<br>Impairment<br>(eGFR 30-<br>60 mL/min) | Use in Severe Renal Impairment (eGFR <30 mL/min)                                                      | Dose<br>Adjustment<br>for Renal<br>Impairment | Key Findings & Renal- Related Adverse Events                                                                                                                                                                              |
|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molnupiravir<br>(MK-447)                  | Prodrug of a nucleoside analog (NHC) that inhibits viral RNA-dependent RNA polymerase, causing viral error catastrophe. [5][6] | No dose<br>adjustment<br>needed.[3]                                        | No dose adjustment recommende d. Use supported by pharmacokin etic data and real-world studies.[2][5] | No[2][3]                                      | Generally well- tolerated.[4] Renal function remained stable in a study of advanced CKD patients. [6] One study noted significantly higher NHC concentration in Stage 4/5 CKD, suggesting potential for accumulation. [8] |
| Nirmatrelvir/R<br>itonavir<br>(Paxlovid™) | Nirmatrelvir is a SARS-CoV-2 main protease inhibitor; ritonavir is a CYP3A4 inhibitor that boosts                              | Dose<br>reduction<br>required.[7]                                          | Not recommende d/contraindic ated due to lack of data and risk of accumulation. [6][7][10]            | Yes[7]                                        | Increased drug exposure with declining kidney function.[7] Concerns about drug- drug                                                                                                                                      |



|                          | nirmatrelvir<br>levels.[6]                                                            |                                  |                                                                                                          |                              | interactions,<br>especially in<br>CKD patients<br>on multiple<br>medications.<br>[5]           |
|--------------------------|---------------------------------------------------------------------------------------|----------------------------------|----------------------------------------------------------------------------------------------------------|------------------------------|------------------------------------------------------------------------------------------------|
| Remdesivir<br>(Veklury®) | Nucleotide<br>analog<br>inhibitor of<br>viral RNA-<br>dependent<br>RNA<br>polymerase. | No dose<br>adjustment<br>needed. | Not recommende d due to potential accumulation of the excipient (betadex sulfobutyl ether sodium).[6][9] | N/A (Not<br>recommende<br>d) | The primary concern is the accumulation of the solubilizing excipient, not the drug itself.[6] |

# Experimental Protocols Pharmacokinetic Study in Patients with Severe Renal Insufficiency

This methodology is based on a study designed to evaluate the plasma concentration of molnupiravir and its active metabolite (NHC) in patients with severe CKD.[8]

- Patient Population: Patients with Stage 4 or 5 Chronic Kidney Disease (eGFR <30 mL/min/1.73 m²), including those requiring dialysis.</li>
- Drug Administration: A standard oral dose of 800 mg molnupiravir administered every 12 hours for 5 days.
- Sample Collection: Blood plasma samples are collected 12 hours after the administration of a dose (C12h) to measure trough concentrations.
- Analytical Method: Plasma concentrations of molnupiravir and NHC are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.



 Data Analysis: The measured C12h concentrations of NHC in the severe renal insufficiency group are compared to reference values from healthy subjects and patients with mild-tomoderate renal impairment.

## Cohort Study for Safety and Tolerability in Advanced CKD

This protocol describes a real-world evidence study to assess the safety of molnupiravir in patients with advanced kidney disease, from which its use was initially restricted.[4][5]

- Patient Population: Ambulatory adult patients with an eGFR < 30 mL/min per 1.73 m<sup>2</sup> or with kidney failure (including those on dialysis) who received a prescription for molnupiravir for mild-to-moderate COVID-19.
- Drug Administration: Standard course of molnupiravir (800 mg twice daily for 5 days).
- Data Collection: A manual review of electronic health records is conducted to gather data on patient characteristics, comorbidities, concomitant medications, and outcomes.
- Primary Endpoints:
  - Incidence of adverse events (AEs) of any grade documented within 30-90 days of treatment initiation.
  - Rate of hospitalization or death within 30 days.
- Assessment of Renal Function: Changes in serum creatinine and eGFR from baseline are monitored in patients not on dialysis. For patients on dialysis, stability of their dialysis regimen and any related complications are noted.

## **Visualizations**





Click to download full resolution via product page



Caption: Workflow for a clinical study assessing the renal safety of Molnupiravir in patients with advanced CKD.

Caption: Mechanism of action of Molnupiravir leading to viral error catastrophe.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Assessment of pharmacokinetics and tolerability following single-dose administration of molnupiravir in participants with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lagevriohcp.com [lagevriohcp.com]
- 3. Lagevrio (molnupiravir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Safety and tolerability of molnupiravir and nirmatrelvir/ritonavir in patients with advanced chronic kidney disease and kidney failure; a cohort study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficiency of molnupiravir for COVID-19 patients with advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral antiviral therapies for COVID-19 in patients with advanced chronic kidney disease or kidney failure PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to use COVID-19 antiviral drugs in patients with chronic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. tewhatuora.govt.nz [tewhatuora.govt.nz]
- To cite this document: BenchChem. [Independent verification of MK-447's effects on kidney function]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1215111#independent-verification-of-mk-447-s-effects-on-kidney-function]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com